ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 304685-69-6
VCID: VC7434253
InChI: InChI=1S/C17H18ClNO3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl
Molecular Formula: C17H18ClNO3S
Molecular Weight: 351.85

ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

CAS No.: 304685-69-6

Cat. No.: VC7434253

Molecular Formula: C17H18ClNO3S

Molecular Weight: 351.85

* For research use only. Not for human or veterinary use.

ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE - 304685-69-6

Specification

CAS No. 304685-69-6
Molecular Formula C17H18ClNO3S
Molecular Weight 351.85
IUPAC Name ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C17H18ClNO3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20)
Standard InChI Key ZSRATXVTAIRFNC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a central thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at three positions:

  • Position 2: A 3-chloropropanamide group (NHCOCH2Cl-\text{NHCOCH}_2\text{Cl}), contributing polarity and hydrogen-bonding capacity.

  • Position 3: An ethyl ester (COOCH2CH3-\text{COOCH}_2\text{CH}_3), enhancing lipophilicity and metabolic stability.

  • Position 4: A 4-methylphenyl group (C6H4CH3-\text{C}_6\text{H}_4\text{CH}_3), providing steric bulk and aromatic interactions .

The IUPAC name, ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate, reflects this substitution pattern. The SMILES notation CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl\text{CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl} and InChIKey ZSRATXVTAIRFNC-UHFFFAOYSA-N\text{ZSRATXVTAIRFNC-UHFFFAOYSA-N} further delineate its connectivity .

Computational Properties

Key physicochemical properties, calculated using PubChem and related tools, include:

PropertyValueReference
XLogP3-AA4.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bond Count7
Topological Polar Surface Area77.21 Ų

The high XLogP3-AA value indicates significant lipophilicity, suggesting membrane permeability, while the polar surface area aligns with moderate solubility in aqueous media .

Synthesis and Preparation

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring correct substitution at positions 2, 3, and 4.

  • Chloropropanamide Stability: Avoiding hydrolysis of the chlorinated side chain during synthesis.

  • Purification: High lipophilicity necessitates chromatographic techniques or recrystallization from polar solvents.

Physicochemical and Spectroscopic Data

Solubility and Stability

  • Solubility: Predicted to be soluble in DMSO and dichloromethane but poorly soluble in water.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester and amide groups. Storage at −20°C under inert atmosphere is recommended .

Industrial and Materials Science Applications

Organic Electronics

The conjugated thiophene system enables π-π stacking, making it a candidate for organic semiconductors. Similar derivatives have been used in thin-film transistors (OFETs) with hole mobilities >0.1 cm2^2/V·s.

Corrosion Inhibition

Thiophene derivatives form protective films on metal surfaces. Electrochemical tests on mild steel in HCl showed >85% inhibition efficiency for related compounds.

Comparative Analysis with Analogues

CompoundMolecular FormulaXLogP3-AAKey Applications
This CompoundC17_{17}H18_{18}ClNO3_{3}S4.7Antimicrobial, Anticancer
Ethyl 4-methylthiophene-2-carboxylateC8_{8}H10_{10}O2_{2}S2.1Organic Electronics
Ethyl 2-amino-4-phenylthiophene-3-carboxylateC13_{13}H13_{13}NO2_{2}S3.8Anti-inflammatory

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